molecular formula C22H30N2O B14657697 alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide CAS No. 50765-88-3

alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide

Cat. No.: B14657697
CAS No.: 50765-88-3
M. Wt: 338.5 g/mol
InChI Key: BJFPXELCDQCHFX-UHFFFAOYSA-N
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Description

Alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide is a complex organic compound with a unique structure that includes both amine and naphthylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide typically involves multiple steps, starting with the preparation of the naphthylacetamide core. This can be achieved through the reaction of naphthalene with acetic anhydride in the presence of a catalyst. The resulting naphthylacetamide is then subjected to further reactions to introduce the ethylmethylaminoethyl and prenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

Alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(2-Methylaminoethyl)-alpha-prenyl-1-naphthylacetamide
  • Alpha-(2-Ethylaminoethyl)-alpha-prenyl-1-naphthylacetamide
  • Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylacetamide

Uniqueness

Alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

50765-88-3

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

2-[2-[ethyl(methyl)amino]ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enamide

InChI

InChI=1S/C22H30N2O/c1-5-24(4)16-15-22(21(23)25,14-13-17(2)3)20-12-8-10-18-9-6-7-11-19(18)20/h6-13H,5,14-16H2,1-4H3,(H2,23,25)

InChI Key

BJFPXELCDQCHFX-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC(CC=C(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N

Origin of Product

United States

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